molecular formula C6H9BrN2O B6274330 (2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol CAS No. 1690137-52-0

(2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol

Cat. No. B6274330
M. Wt: 205.1
InChI Key:
Attention: For research use only. Not for human or veterinary use.
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Description

(2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol, or 2R-BP for short, is a synthetic compound that has been used for various scientific research applications. It is a brominated pyrazole that is highly versatile and can be used for a variety of purposes.

Detailed Synthesis Method

Design of the Synthesis Pathway
The synthesis pathway for (2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol involves the conversion of commercially available starting materials into the target compound through a series of chemical reactions.

Starting Materials
4-bromo-1H-pyrazole, 2-propanol, Sodium hydride (NaH), Diethyl ether, Hydrochloric acid (HCl), Sodium bicarbonate (NaHCO3), Sodium chloride (NaCl), Anhydrous magnesium sulfate (MgSO4)

Reaction
Step 1: Preparation of 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol, 4-bromo-1H-pyrazole is reacted with 2-propanol in the presence of sodium hydride (NaH) in diethyl ether to yield 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol., Step 2: Purification of 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol, The crude product is purified by column chromatography using a silica gel column and eluting with a mixture of diethyl ether and hexane., Step 3: Preparation of (2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol, 1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol is reacted with hydrochloric acid (HCl) and sodium bicarbonate (NaHCO3) to yield the hydrochloride salt of the compound., Step 4: Purification of (2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol, The hydrochloride salt is purified by recrystallization from a mixture of water and ethanol., Step 5: Conversion of (2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol hydrochloride to (2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol, The hydrochloride salt is treated with sodium bicarbonate (NaHCO3) to neutralize the acid and the resulting solution is extracted with diethyl ether., The organic layer is dried over anhydrous magnesium sulfate (MgSO4) and the solvent is removed under reduced pressure to yield the target compound, (2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol.

Scientific Research Applications

2R-BP has several scientific research applications. It has been used as a catalyst for the oxidation of alcohols, as a reagent for the synthesis of a variety of organic compounds, and as a ligand for the coordination of metal ions. It has also been used as a building block in the synthesis of various heterocyclic compounds. Additionally, it has been used in the synthesis of a variety of pharmaceuticals and other biologically active compounds.

Mechanism Of Action

The mechanism of action of 2R-BP is not entirely understood. However, it is thought to interact with a variety of substrates through the formation of hydrogen bonds and other types of interactions. It is also thought to be able to act as a catalyst for certain reactions by forming an intermediate complex with a substrate.

Biochemical And Physiological Effects

The biochemical and physiological effects of 2R-BP are not well understood. However, it has been suggested that it may have a variety of effects on the body, including the inhibition of certain enzymes, the activation of certain receptors, and the modulation of certain signaling pathways.

Advantages And Limitations For Lab Experiments

2R-BP has several advantages for use in laboratory experiments. It is highly soluble in a variety of solvents, making it easy to use in a variety of reactions. It is also relatively stable, making it a good choice for long-term storage. Additionally, it is relatively non-toxic, making it safe to use in laboratory experiments. However, it is also relatively expensive, making it cost-prohibitive for some experiments.

Future Directions

There are a variety of potential future directions for 2R-BP. It could be used in the synthesis of new pharmaceuticals, as a catalyst for the oxidation of alcohols, or as a reagent for the synthesis of a variety of organic compounds. Additionally, it could be used in the development of new heterocyclic compounds or as a ligand for the coordination of metal ions. Finally, it could be used to study the biochemical and physiological effects of the compound, as well as its potential therapeutic applications.

properties

CAS RN

1690137-52-0

Product Name

(2R)-1-(4-bromo-1H-pyrazol-1-yl)propan-2-ol

Molecular Formula

C6H9BrN2O

Molecular Weight

205.1

Purity

95

Origin of Product

United States

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